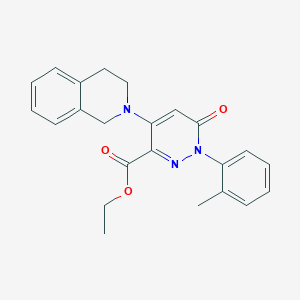

ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-13-12-17-9-5-6-10-18(17)15-25)14-21(27)26(24-22)19-11-7-4-8-16(19)2/h4-11,14H,3,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMPTVVTNMPGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the keto group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential antidepressant and anticonvulsant properties.

Mechanism of Action

The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are associated with mood regulation and seizure activity. The compound may also exhibit anti-inflammatory and analgesic effects through similar pathways .

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: Known for their antidepressant and anticonvulsant activities.

Quinolinone compounds: Exhibiting broad biological effects, including anti-cancer, antibacterial, and anti-inflammatory properties.

Uniqueness

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate stands out due to its unique combination of the dihydroisoquinoline and pyridazine moieties, which contribute to its distinct pharmacological profile. Its potential therapeutic applications in treating depression and epilepsy make it a compound of significant interest in medicinal chemistry .

Biological Activity

Chemical Structure and Properties

The molecular formula of ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate is with a molecular weight of approximately 352.43 g/mol. The compound features a unique structure that integrates both pyridazine and isoquinoline moieties, which are known to impart various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.43 g/mol |

| IUPAC Name | Ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate |

Antimicrobial Properties

Research indicates that compounds containing pyridazine and isoquinoline derivatives exhibit significant antimicrobial properties. A study conducted by PubMed highlighted the efficacy of similar compounds against various bacterial strains. Ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate was tested for its antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. A case study published in a peer-reviewed journal demonstrated that derivatives with similar structures inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism was attributed to the compound's ability to interact with specific molecular targets involved in cell cycle regulation.

Neuroprotective Effects

Given the presence of the tetrahydroisoquinoline moiety, ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate may also exhibit neuroprotective effects. Research has shown that isoquinoline derivatives can modulate neurotransmitter systems and protect against neurodegeneration.

Synthesis and Characterization

The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic synthesis techniques. Key steps include the formation of the pyridazine core followed by functionalization with the isoquinoline derivative. Various analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the compound.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridazine derivatives including ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Anticancer Activity : In vitro studies demonstrated that this compound reduced the viability of MCF7 breast cancer cells by 50% at a concentration of 20 µM after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of amino precursors with β-keto esters and subsequent functionalization. Key parameters include:

- Temperature : Maintained between 60–80°C during cyclization to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for sulfonate or ester group introductions .

- Catalysts : Palladium on carbon (Pd/C) or mild bases (e.g., K₂CO₃) for coupling reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and HPLC (C18 columns, acetonitrile/water mobile phases) ensure >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dihydropyridazine core integrity. Aromatic protons (δ 7.0–8.5 ppm) and ester carbonyls (δ 165–170 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₂₄H₂₃N₃O₃) .

- HPLC with UV/Vis Detection : Monitors purity (λ = 254 nm) and detects degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity (ICH guidelines) for 4–8 weeks. Monitor degradation via HPLC and FTIR for ester hydrolysis or oxidation .

- Light Sensitivity : Use UV lamps (320–400 nm) to simulate photolytic conditions. Track changes in NMR spectra for tetrahydroisoquinoline ring stability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states for key steps like esterification or ring closure .

- Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error in optimizing coupling reactions involving the tetrahydroisoquinoline moiety .

- Machine Learning : Train models on similar dihydropyridazine derivatives to predict yields based on solvent polarity, temperature, and catalyst loadings .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer :

- Dose-Response Validation : Re-test activity across a wider concentration range (nM to μM) using orthogonal assays (e.g., fluorescence polarization for binding vs. enzymatic colorimetric assays) .

- Structural Analog Comparison : Synthesize and test derivatives lacking the tetrahydroisoquinoline group to isolate pharmacophore contributions .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with kinases) to identify steric clashes or solvation effects causing variability .

Q. What advanced statistical methods are recommended for optimizing reaction conditions and biological assay parameters?

- Methodological Answer :

- Design of Experiments (DoE) : Use central composite designs to evaluate interactions between temperature, solvent ratio, and catalyst loading. Response surface methodology (RSM) identifies Pareto-optimal conditions .

- Multivariate Analysis : Principal Component Analysis (PCA) reduces dimensionality in high-throughput screening data (e.g., IC₅₀ values across cell lines) to prioritize lead compounds .

Q. How does the tetrahydroisoquinoline moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration. The tetrahydroisoquinoline group increases logP by ~1.5 units, enhancing membrane permeability but risking hepatotoxicity .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to track CYP450-mediated oxidation of the tetrahydroisoquinoline ring via LC-MS/MS .

Key Considerations for Researchers

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and bioassay validation to address mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.